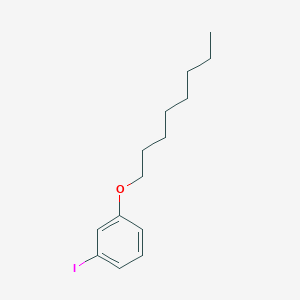

1-Iodo-3-(octyloxy)benzene

Descripción

1-Iodo-3-(octyloxy)benzene is an aromatic compound featuring an iodine substituent at the para position relative to an octyloxy chain (-O-C₈H₁₇) on a benzene ring. This structure combines the electron-withdrawing iodine atom with a long alkyl ether chain, conferring unique physicochemical properties. The octyloxy group enhances solubility in nonpolar solvents and may facilitate self-assembly in liquid crystalline or polymeric materials, as seen in its use in fullerene-based polymers for organic electronics . The iodine atom serves as a reactive site for cross-coupling reactions, such as Mizoroki–Heck or Suzuki–Miyaura couplings, making it valuable in synthetic chemistry .

Propiedades

IUPAC Name |

1-iodo-3-octoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21IO/c1-2-3-4-5-6-7-11-16-14-10-8-9-13(15)12-14/h8-10,12H,2-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNNGTGXDUVZLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Iodo-3-(octyloxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 3-(octyloxy)benzene using iodine and an oxidizing agent such as hydrogen peroxide or urea-hydrogen peroxide (UHP) in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, ensuring the preservation of the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the choice of environmentally friendly solvents and reagents is crucial for sustainable industrial processes.

Análisis De Reacciones Químicas

Types of Reactions: 1-Iodo-3-(octyloxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form iodinated derivatives or reduction to remove the iodine atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in aqueous or organic solvents.

Oxidation: Molecular iodine or iodides with oxidizing agents like hydrogen peroxide.

Major Products:

Substitution Products: Various substituted benzene derivatives.

Coupling Products: Biaryl compounds.

Oxidation Products: Iodinated aromatic compounds.

Aplicaciones Científicas De Investigación

1-Iodo-3-(octyloxy)benzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: Used in the development of organic electronic materials and liquid crystals.

Medicinal Chemistry: Potential precursor for the synthesis of biologically active compounds.

Catalysis: Employed in catalytic processes involving palladium and other transition metals.

Mecanismo De Acción

The mechanism of action of 1-Iodo-3-(octyloxy)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the iodine atom. This activation facilitates electrophilic substitution reactions. In coupling reactions, the iodine atom participates in oxidative addition with palladium catalysts, forming a palladium-aryl intermediate that undergoes transmetalation and reductive elimination to form the final product .

Comparación Con Compuestos Similares

1-Iodo-3-(trifluoromethoxy)benzene

- Structure : Replaces the octyloxy group with a trifluoromethoxy (-O-CF₃) group.

- Properties : The electron-withdrawing -CF₃ group increases electrophilicity at the iodine site, enhancing reactivity in palladium-catalyzed couplings. Boiling point: 185–186°C; density: 1.855 g/cm³ .

- Applications : Used in synthesizing Mycobacterium tuberculosis proteasome inhibitors .

1-Iodo-3-(undec-10-enyloxy)benzene

- Structure : Features an unsaturated undecenyloxy chain (-O-C₁₁H₂₀-CH₂CH₂).

- Synthesis: Prepared via alkylation of 3-iodophenol with 11-iodoundec-1-ene under reflux with K₂CO₃ and 18-crown-6 .

- Applications : The terminal alkene enables further functionalization (e.g., hydroformylation) for bioactive molecule synthesis.

1-Iodo-3-(2-methoxyethoxy)benzene

1-Iodo-3-(trifluoromethyl)benzene

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.